molecular formula C22H28 B14316478 1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene CAS No. 112719-50-3

1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene

Cat. No.: B14316478
CAS No.: 112719-50-3
M. Wt: 292.5 g/mol
InChI Key: GDMGVQDVEJUHIQ-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene is a synthetic organic compound with the molecular formula C22H28 It is a derivative of chrysene, characterized by the presence of four methyl groups and a partially hydrogenated structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further cyclization and hydrogenation steps to achieve the desired octahydrochrysene structure.

Industrial Production Methods

Industrial production of this compound may involve the use of catalysts such as aluminum chloride or phosphoric acid to facilitate the cyclization and hydrogenation reactions. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Further hydrogenation can lead to more saturated derivatives.

    Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl acetyloctahydronaphthalenes: Similar in structure but with different functional groups and applications.

    2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Another related compound with distinct properties.

    1,1,4,7-Tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene: Shares some structural similarities but differs in its chemical behavior.

Uniqueness

1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene is unique due to its specific arrangement of methyl groups and hydrogenated structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

112719-50-3

Molecular Formula

C22H28

Molecular Weight

292.5 g/mol

IUPAC Name

1,1,2,2-tetramethyl-3,4,4a,11,12,12a-hexahydrochrysene

InChI

InChI=1S/C22H28/c1-21(2)14-13-19-18-10-9-15-7-5-6-8-16(15)17(18)11-12-20(19)22(21,3)4/h5-10,19-20H,11-14H2,1-4H3

InChI Key

GDMGVQDVEJUHIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C(C1(C)C)CCC3=C2C=CC4=CC=CC=C34)C

Origin of Product

United States

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